Acetylknightinol

描述

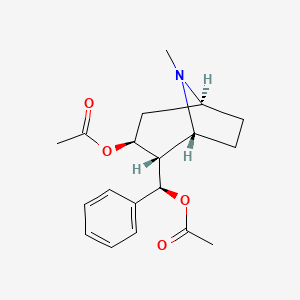

Acetylknightinol is a compound that can be found in the herbs of Helicia lobata . It has a molecular weight of 331.41 g/mol .

Molecular Structure Analysis

The molecular formula of Acetylknightinol is C19H25NO4 . The exact structure is confirmed by 1H-NMR .Physical And Chemical Properties Analysis

Acetylknightinol is a powder that can be dissolved in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .科学研究应用

Acetylknightinol in Histone Acetylation and Gene Expression

Acetylknightinol, a compound with potential applications in the modulation of histone acetylation, plays a crucial role in gene expression. Histone acetylation, a diagnostic feature of transcriptionally active genes, is regulated by histone acetyltransferases (HATs) and deacetylases (HDACs). The proper functioning of these enzymes is essential for gene expression and cell cycle regulation, with malfunctions linked to diseases like cancer. Acetylknightinol's ability to influence these processes makes it a significant focus in cancer research and therapy (Balasubramanyam et al., 2004).

Impact on Cellular Functions and Protein Complexes

Acetylknightinol's impact extends to influencing major cellular functions by targeting protein complexes. Lysine acetylation, where acetylknightinol plays a role, is widespread and impacts proteins involved in various biological functions. This modification can affect susceptibility to phosphorylation and occurs frequently in enzymes controlling protein ubiquitination and in proteins forming large macromolecular complexes. Such modifications can have profound implications for cancer treatments and understanding the actions of lysine deacetylase inhibitors (Choudhary et al., 2009).

Acetylation in Optoelectronic Devices

In the field of optoelectronics, acetylknightinol's role in the acetylation of bacterial cellulose nanofibers presents opportunities for enhancing properties of bionanofiber composites. Such acetylation significantly reduces hygroscopicity while maintaining high optical transparency and thermal stability, important for the development of advanced optoelectronic devices (Nogi et al., 2006).

Virtual Process Engineering

Acetylknightinol is also significant in the context of virtual process engineering (VPE). It contributes to the ACE (Accuracy, Capability, Efficiency) framework, which is key to implementing VPE in chemical engineering. This involves multi-scale computing paradigms focusing on meso-scale structures, where acetylknightinol's role could be pivotal (Ge et al., 2011).

Acetylknightinol and Metabolism

Acetylknightinol's influence on metabolism, specifically acetyl-coenzyme A (acetyl-CoA), is crucial. Acetyl-CoA acts as a central metabolic intermediate and influences multiple enzymes' activity or specificity. It controls key processes like energy metabolism, mitosis, and autophagy by operating both as a metabolic intermediate and a second messenger (Pietrocola et al., 2015).

属性

IUPAC Name |

[(1R,2S,3S,5S)-2-[(R)-acetyloxy(phenyl)methyl]-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO4/c1-12(21)23-17-11-15-9-10-16(20(15)3)18(17)19(24-13(2)22)14-7-5-4-6-8-14/h4-8,15-19H,9-11H2,1-3H3/t15-,16+,17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HREZYWBVKYGIRM-PJVZLEMVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2CCC(C1C(C3=CC=CC=C3)OC(=O)C)N2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@@H]2CC[C@H]([C@@H]1[C@H](C3=CC=CC=C3)OC(=O)C)N2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80998335 | |

| Record name | [3-(Acetyloxy)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl](phenyl)methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80998335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Knightinol acetate | |

CAS RN |

77053-07-7 | |

| Record name | Knightinol acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077053077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [3-(Acetyloxy)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl](phenyl)methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80998335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

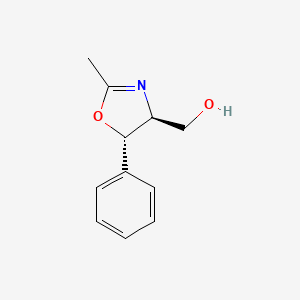

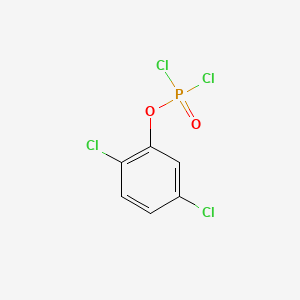

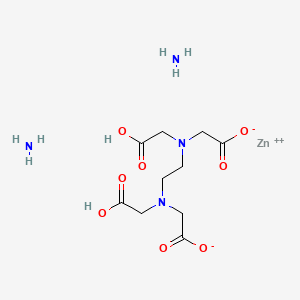

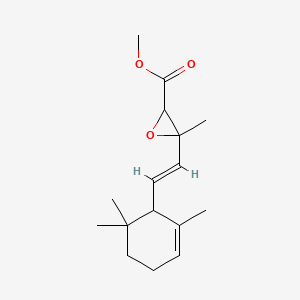

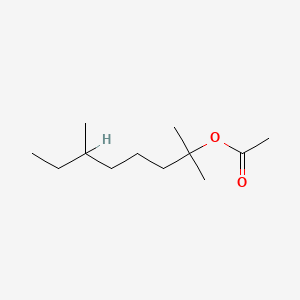

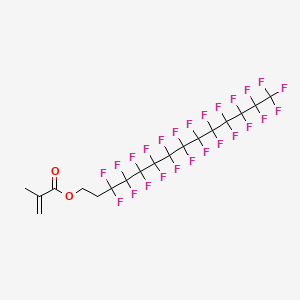

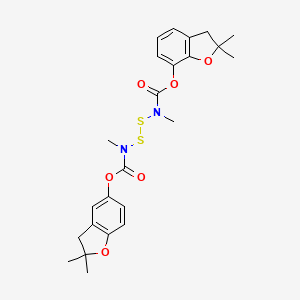

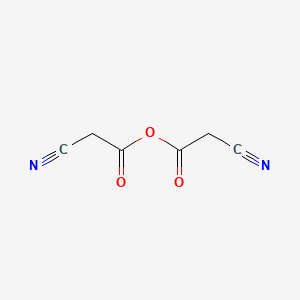

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[8-Isopropyl-6-methylbicyclo[2.2.2]oct-5-en-2-yl]-1,3-dioxolane](/img/structure/B1605375.png)

![Propanenitrile, 3-[[2-(2-cyanoethoxy)ethyl]phenylamino]-](/img/structure/B1605384.png)